N-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-N-[(alphaS)-alpha-methylbenzyl]methanamine
Overview
Description
This would include the basic information about the compound such as its molecular formula, molecular weight, and what type of compound it is (organic, inorganic, etc.).
Synthesis Analysis
This would cover how the compound is synthesized, including the reactants, conditions, and steps involved.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would cover the types of chemical reactions the compound undergoes, including any catalysts required and the products formed.Physical And Chemical Properties Analysis
This would include information on the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Catalysis and Asymmetric Synthesis
- Rhodium-catalyzed hydrogenation of α-dehydroamino acid esters using chiral monodentate aminophosphanes bearing two binaphthyl groups, including derivatives of the compound, achieved high enantioselectivities (up to 99% ee) indicating its potential in asymmetric synthesis (Eberhardt et al., 2007).
- The structural analysis of an UPPhos-type crystal, which is related to the compound, showed unique features that contribute to its chemical stability, beneficial for its use in asymmetric hydrogenation of imines (Balogh et al., 2017).
Antimicrobial Activity
- Novel derivatives of the compound were synthesized and characterized for their antimicrobial activity. Although the study did not find strong antimicrobial effects, it opens avenues for the exploration of related compounds in antimicrobial research (Haranath et al., 2005).
Spectral Characterization and Synthesis
- The synthesis, spectral characterization, and application of derivatives of the compound in the synthesis of other organic molecules have been documented. These studies provide insights into the versatility and utility of the compound in organic synthesis (Raju et al., 1990).
Antitumor Activity
- Derivatives of the compound were studied for their antitumor activities. The correlation between the electronic structures of particular isomers and their antitumor activities suggests potential therapeutic applications in cancer research (Brandt & Jedliński, 1985).
Safety And Hazards
This would cover any known safety concerns or hazards associated with the compound, such as toxicity or flammability.
Future Directions
This would involve a discussion of potential future research directions or applications for the compound.
properties
IUPAC Name |
N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24NO2P/c1-20(21-10-4-3-5-11-21)30(2)33-31-26-18-16-22-12-6-8-14-24(22)28(26)29-25-15-9-7-13-23(25)17-19-27(29)32-33/h3-20H,1-2H3/t20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQUIEYZCMZJOB-FQEVSTJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N(C)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24NO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(S)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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